N-(4-bromo-2-fluorophenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide
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Overview
Description
N-(4-bromo-2-fluorophenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide typically involves multi-step organic reactions. One common route includes:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with amides or amines under acidic or basic conditions.
Introduction of the Acetamide Group: The acetamide group is introduced through acylation reactions, often using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: The halogen atoms (bromo and fluoro) on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing groups, while substitution reactions could produce a variety of phenyl-substituted derivatives.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It can be used as a tool compound to study biological pathways and mechanisms.
Industrial Applications: The compound may have applications in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific biological context in which the compound is used. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-fluorophenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide
- N-(4-bromo-2-chlorophenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide
Uniqueness
N-(4-bromo-2-fluorophenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide is unique due to the specific combination of bromo and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and for developing new pharmaceuticals.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrFN3O2/c1-10-20-14-5-3-2-4-12(14)17(24)22(10)9-16(23)21-15-7-6-11(18)8-13(15)19/h6-8H,2-5,9H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMLNHYLUQMTIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=O)N1CC(=O)NC3=C(C=C(C=C3)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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